Thiourea, N-cyclohexyl-N'-(2-phenyl-4-quinazolinyl)-
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Overview
Description
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- is a chemical compound with the molecular formula C21H22N4S It is a derivative of thiourea, featuring a quinazoline ring system substituted with a phenyl group and a cyclohexyl group
Preparation Methods
The synthesis of Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- typically involves the reaction of 2-phenyl-4-quinazolinylamine with cyclohexyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the target enzyme or protein and the context of the study .
Comparison with Similar Compounds
Thiourea, N-cyclohexyl-N’-(2-phenyl-4-quinazolinyl)- can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar in structure but lacks the quinazoline ring system.
N-cyclohexylthiourea: Similar in structure but lacks the phenyl and quinazoline groups.
Properties
CAS No. |
400053-05-6 |
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Molecular Formula |
C21H22N4S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-phenylquinazolin-4-yl)thiourea |
InChI |
InChI=1S/C21H22N4S/c26-21(22-16-11-5-2-6-12-16)25-20-17-13-7-8-14-18(17)23-19(24-20)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,22,23,24,25,26) |
InChI Key |
XZSUYKMWIHVVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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